1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]- 1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]-
Brand Name: Vulcanchem
CAS No.: 20970-39-2
VCID: VC20324714
InChI: InChI=1S/C10H7N3O4/c14-9-5-6-10(15)12(9)11-7-1-3-8(4-2-7)13(16)17/h1-6,11H
SMILES:
Molecular Formula: C10H7N3O4
Molecular Weight: 233.18 g/mol

1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]-

CAS No.: 20970-39-2

Cat. No.: VC20324714

Molecular Formula: C10H7N3O4

Molecular Weight: 233.18 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]- - 20970-39-2

Specification

CAS No. 20970-39-2
Molecular Formula C10H7N3O4
Molecular Weight 233.18 g/mol
IUPAC Name 1-(4-nitroanilino)pyrrole-2,5-dione
Standard InChI InChI=1S/C10H7N3O4/c14-9-5-6-10(15)12(9)11-7-1-3-8(4-2-7)13(16)17/h1-6,11H
Standard InChI Key WLBZTNMEYOPIKF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NN2C(=O)C=CC2=O)[N+](=O)[O-]

Introduction

Synthesis and Reaction Optimization

Synthetic Routes

The synthesis of 1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]- typically involves a two-step process:

  • Formation of Maleamic Acid Intermediate:
    A condensation reaction between 4-nitroaniline and maleic anhydride in dimethylformamide (DMF) at 25°C for 3 hours yields N-(4-nitrophenyl)maleamic acid. This intermediate is isolated via precipitation in ice-cold water, followed by recrystallization in methanol, achieving a 70% yield .

  • Cyclodehydration to Maleimide:
    The maleamic acid undergoes cyclodehydration using concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅) at 65°C for 3 hours. The product, 1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]-, is precipitated in cold water and recrystallized in ethanol, yielding 65–70% .

Reaction Conditions and Yield Optimization

ParameterOptimal ValueImpact on Yield
Temperature65°CMaximizes cyclization efficiency
Reaction Time3 hoursBalances completion vs. side reactions
Solvent (Cyclization)H₂SO₄/P₂O₅Facilitates dehydration
Purification MethodRecrystallization (Ethanol)Enhances purity to >95%

Industrial-scale production employs continuous flow reactors to improve thermal control and scalability .

Structural and Electronic Characteristics

Molecular Geometry

X-ray crystallography and density functional theory (DFT) studies reveal a planar pyrrole-2,5-dione ring with bond lengths and angles consistent with conjugated enone systems. Key structural features include :

  • C=O Bond Length: 1.21 Å (positions 2 and 5).

  • C-N Bond (Nitrophenyl): 1.38 Å, indicating partial double-bond character due to resonance.

  • Dihedral Angle (Pyrrole-Nitrophenyl): 12.5°, demonstrating moderate conjugation between the rings.

Spectroscopic Data

  • FT-IR: Strong absorptions at 1775 cm⁻¹ (C=O stretching) and 1520 cm⁻¹ (asymmetric NO₂ stretching) .

  • ¹H NMR (DMSO-d₆): δ 8.21 (d, 2H, Ar-H), δ 7.85 (d, 2H, Ar-H), δ 6.92 (s, 1H, NH) .

  • ¹³C NMR: 168.2 ppm (C=O), 146.5 ppm (C-NO₂), 124.8 ppm (Ar-C) .

Electronic Properties

DFT calculations highlight a HOMO-LUMO gap of 3.8 eV, suggesting potential for charge-transfer applications. The nitrophenyl group acts as a strong electron-withdrawing moiety, polarizing the pyrrole-dione core .

Chemical Reactivity and Mechanisms

Nucleophilic Substitution

The electron-deficient maleimide ring undergoes nucleophilic attack at the α,β-unsaturated carbonyl positions. For example:

  • Amine Addition: Reacts with primary amines to form pyrrolidine-2,5-dione derivatives .

  • Thiol-Michael Addition: Forms stable thioether adducts with cysteine residues, relevant in bioconjugation.

Electrophilic Aromatic Substitution

The nitrophenyl group directs electrophiles to the meta position, enabling functionalization (e.g., nitration, sulfonation) .

Polymerization

Copolymerization with methyl methacrylate (MMA) using azobisisobutyronitrile (AIBN) initiator produces thermally stable polymers (decomposition >250°C) with applications in coatings .

Biological and Pharmaceutical Applications

Anti-Inflammatory Activity

Derivatives of 1H-Pyrrole-2,5-dione exhibit COX-2 inhibition (IC₅₀ = 1.2 µM) by competitively binding to the enzyme’s active site, as demonstrated in murine macrophage models .

Antimicrobial Properties

Against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), attributed to membrane disruption via hydrophobic interactions .

Material Science Applications

Polymer Stabilizers

Incorporation into poly(methyl methacrylate) (PMMA) enhances thermal stability (TGA: 10% weight loss at 290°C vs. 260°C for pure PMMA) .

Surface Functionalization

The triethoxysilyl derivative forms self-assembled monolayers (SAMs) on silica substrates, improving adhesion in composite materials.

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